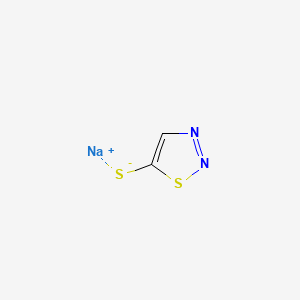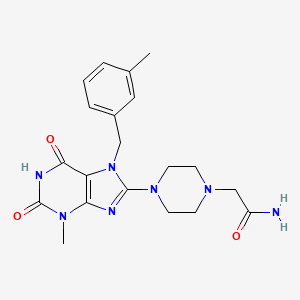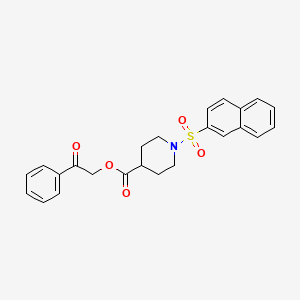![molecular formula C22H23ClN4O3 B2613598 benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189904-55-9](/img/structure/B2613598.png)
benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with potential antitumor properties . It contains a benzo[d][1,3]dioxol-5-yl group, a p-tolyl group, an imidazole ring, and a piperazine ring, all connected by various bonds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized using the Schiff method, which involves the condensation of an aldehyde with an aromatic primary amine .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques can provide detailed information about the functional groups, electronic transitions, and charge transitions in the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Antimicrobial Properties : This compound class has been explored for its potential in antimicrobial activity. The synthesis and evaluation of derivatives of benzothiazoles and benzimidazoles, structurally related to the given compound, have demonstrated variable and modest activity against different strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Tuberculosis Treatment
- Anti-mycobacterial Chemotypes : Compounds with a benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, similar to the given compound, have been identified as new anti-mycobacterial chemotypes. These compounds have shown potential in vitro against Mycobacterium tuberculosis strains (Pancholia et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition : A related study focused on benzimidazole derivatives for their inhibitive action on corrosion of steel in acid solutions. This suggests a potential application of similar compounds in industrial processes (Yadav et al., 2016).
Synthesis Methodologies
- Synthesis Techniques : Research has been conducted on developing efficient synthesis methods for compounds like (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, indicating the interest in exploring different derivatives for various applications (Zhan et al., 2019).
Quantum Chemical Studies
- Quantum Chemical Studies : The electrochemical, thermodynamic, and quantum chemical studies of synthesized benzimidazole derivatives, akin to the compound , have been explored for their properties (Yadav et al., 2016).
Cancer Research
- Antiproliferative Activity : Research has also been conducted on derivatives of benzimidazole for their antiproliferative activity, which could have implications in cancer treatment (Prasad et al., 2018).
Wirkmechanismus
While the exact mechanism of action for this compound is not specified in the available literature, similar compounds have been reported to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that this compound could potentially have antitumor properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3.ClH/c1-16-2-5-18(6-3-16)26-9-8-23-22(26)25-12-10-24(11-13-25)21(27)17-4-7-19-20(14-17)29-15-28-19;/h2-9,14H,10-13,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQBJWQBNASTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2613517.png)
![4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2613520.png)


![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2613525.png)



![4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2613532.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2613534.png)
![1,3-Dimethyl-7-propan-2-yl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2613535.png)
![2-[1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2613538.png)